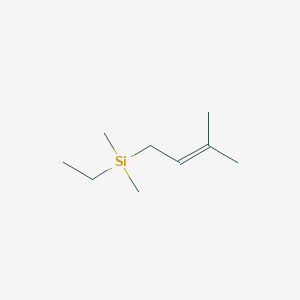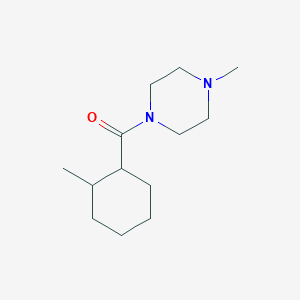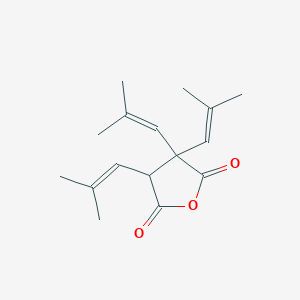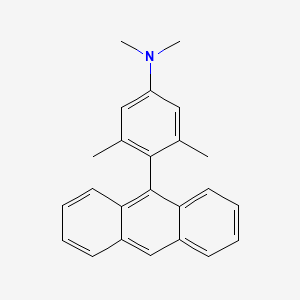
Benzofurazan, 4-((2-morpholinoethyl)amino)-7-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzofurazan, 4-((2-morpholinoethyl)amino)-7-nitro- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzofurazan ring, a morpholinoethyl group, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzofurazan, 4-((2-morpholinoethyl)amino)-7-nitro- typically involves multiple steps. One common method starts with the nitration of benzofurazan to introduce the nitro group. This is followed by the introduction of the morpholinoethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.
化学反応の分析
Types of Reactions
Benzofurazan, 4-((2-morpholinoethyl)amino)-7-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofurazan derivatives with additional oxygen-containing functional groups, while reduction can produce amino-substituted benzofurazan compounds.
科学的研究の応用
Benzofurazan, 4-((2-morpholinoethyl)amino)-7-nitro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is utilized in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of Benzofurazan, 4-((2-morpholinoethyl)amino)-7-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes. The morpholinoethyl group enhances its solubility and bioavailability, allowing it to effectively reach and interact with its targets. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds to Benzofurazan, 4-((2-morpholinoethyl)amino)-7-nitro- include other benzofurazan derivatives with different substituents, such as:
- Benzofurazan, 4-amino-7-nitro-
- Benzofurazan, 4-((2-dimethylaminoethyl)amino)-7-nitro-
- Benzofurazan, 4-((2-piperidinoethyl)amino)-7-nitro-
Uniqueness
What sets Benzofurazan, 4-((2-morpholinoethyl)amino)-7-nitro- apart is its specific combination of functional groups, which confer unique chemical and physical properties. The presence of the morpholinoethyl group enhances its solubility and reactivity, making it particularly useful in various applications. Additionally, the nitro group provides a site for further chemical modifications, expanding its versatility in research and industrial applications.
特性
CAS番号 |
65427-71-6 |
|---|---|
分子式 |
C12H15N5O4 |
分子量 |
293.28 g/mol |
IUPAC名 |
N-(2-morpholin-4-ylethyl)-4-nitro-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C12H15N5O4/c18-17(19)10-2-1-9(11-12(10)15-21-14-11)13-3-4-16-5-7-20-8-6-16/h1-2,13H,3-8H2 |
InChIキー |
JTXDLKQJNMCRNL-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCNC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




silane](/img/structure/B14494236.png)




![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)[2-[(2-hydroxyethyl)[2-[(1-oxohexadecyl)oxy]ethyl]amino]ethyl]amino]ethyl]-2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]-N-methyl-, methyl sulfate (salt)](/img/structure/B14494277.png)





![N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine](/img/structure/B14494310.png)
